molecular formula C13H11Cl2N3O2 B2478947 2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021218-92-7

2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2478947
CAS No.: 1021218-92-7
M. Wt: 312.15
InChI Key: GWBWJWROJRQVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C13H11Cl2N3O2 and its molecular weight is 312.15. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Novel Synthetic Analogues

A study focused on the synthesis of compounds related to pyrazine derivatives, showcasing the versatility of benzamide frameworks in creating biologically active compounds. The study reported the synthesis and characterization of several analogues, noting the influence of different functional groups on their biological activity, particularly when electron-withdrawing groups like chlorine were incorporated (Vikas G. Rajurkar & Amol Radhakishan Pund, 2014).

Melanoma Cytotoxicity

Research into benzamide derivatives conjugated with alkylating cytostatics highlighted their potential for targeted drug delivery in melanoma therapy. These conjugates exhibited higher toxicity against melanoma cells compared to the parent compound, chlorambucil, suggesting their utility in enhancing the efficacy of melanoma treatments (Markus Wolf et al., 2004).

Biological Screening

Antimicrobial Evaluation

Another study reported on the synthesis of thienopyrimidine derivatives and their antimicrobial activity. This highlights the broad potential of benzamide-related compounds in combating microbial infections, with some derivatives showing pronounced effects against both Gram-positive and Gram-negative bacteria, as well as fungi (M. Bhuiyan et al., 2006).

Cardiac Electrophysiological Activity

A research paper discussed the synthesis of N-substituted imidazolylbenzamides and their selective class III electrophysiological activity. This study provides insight into the therapeutic potential of benzamide derivatives in cardiac arrhythmias, showing comparable efficacy to known agents (T. K. Morgan et al., 1990).

Structural Analysis

Molecular Docking and Screening

The development of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, was explored for their antimicrobial and antioxidant activity. Molecular docking studies targeting GlcN-6-P synthase revealed moderate to good binding energies, underscoring the potential of these compounds in pharmaceutical applications (E. M. Flefel et al., 2018).

Properties

IUPAC Name

2,4-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c14-9-3-4-10(11(15)8-9)13(20)16-6-7-18-12(19)2-1-5-17-18/h1-5,8H,6-7H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBWJWROJRQVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.